Mosapride Citrate is a pharmaceutical compound classified as a prokinetic agent. It acts as a selective 5-HT4 receptor agonist, stimulating gastrointestinal motility. [] While its primary use is in treating gastrointestinal disorders, its mechanism of action has led to explorations in other scientific research areas.
Mosapride Citric Amide is classified as a benzamide derivative. It is synthesized from Mosapride, a compound that has been utilized in treating functional gastrointestinal disorders. The compound is recognized for its ability to enhance gastrointestinal function without significantly affecting other serotonergic pathways, making it a valuable therapeutic agent in clinical settings .
The synthesis of Mosapride Citric Amide involves several key steps:
A notable patent outlines a simplified method that reduces the use of toxic reagents, focusing on more environmentally friendly alternatives while maintaining high yields and efficiency .
Mosapride Citric Amide's molecular structure features a benzamide core with various functional groups that contribute to its pharmacological activity. The compound's three-dimensional conformation is crucial for its interaction with serotonin receptors. Key structural data includes:
Mosapride Citric Amide can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Mosapride Citric Amide exerts its pharmacological effects primarily through:
This dual action helps facilitate smoother digestion and alleviates symptoms related to gastrointestinal motility disorders .
Mosapride Citric Amide exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical products .
Mosapride Citric Amide has diverse applications in scientific research and medicine:
Mosapride Citric Amide is defined by the molecular formula C₂₇H₃₁ClFN₃O₉, with a precise molecular weight of 596.00100 g/mol (monoisotopic mass: 595.17300 Da) [3] [9]. The atomic composition comprises 54.41% carbon (C), 5.24% hydrogen (H), 5.95% chlorine (Cl), 3.18% fluorine (F), 7.05% nitrogen (N), and 24.17% oxygen (O) by mass. This configuration results in a polar surface area (PSA) of 181.71 Ų and a calculated partition coefficient (LogP) of 3.29, indicating moderate lipophilicity [9]. The compound manifests as an off-white to brown solid at ambient temperature, with a characteristic melting point of 156–158°C [3] [9].
Mosapride Citric Amide contains two chiral centers—one within the morpholine ring and another at the tertiary carbon of the citric amide moiety—theorizing four possible stereoisomers. However, crystallographic studies indicate that it is typically isolated as a racemic mixture [2]. X-ray diffraction data confirm a centrosymmetric space group (P2₁/c), supporting the absence of enantiomeric resolution in commercial samples [2]. No geometric or positional isomers have been documented, though the chloro-isomer (Impurity VII, where chlorine migrates from position 5 to 4 on the benzamide ring) is a known process-related contaminant [7].
Structurally, Mosapride Citric Amide diverges from the therapeutic agent Mosapride Citrate (C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O) through an amide bond replacing the ester linkage between the citric acid and benzamide moieties [1] [6]. This modification alters key physicochemical properties:
Table 1: Structural Comparison of Mosapride Derivatives
Property | Mosapride Citric Amide | Mosapride Citrate Dihydrate |
---|---|---|
Molecular Formula | C₂₇H₃₁ClFN₃O₉ | C₂₁H₂₆ClFN₃O₃·C₆H₈O₇·2H₂O |
Hydrogen Bond Donors | 6 (amide N–H, 3×COOH, OH) | 8 (amide N–H, 3×COOH, 2H₂O) |
Hydrogen Bond Acceptors | 12 | 16 |
Solubility | Slightly soluble in MeCN, base | Freely soluble in water |
The citric amide derivative acts as a process impurity (designated "Impurity 3" or "Impurity G") during Mosapride Citrate synthesis and lacks therapeutic activity [3] [8]. Its formation arises from incomplete esterification or amidation side reactions during downstream processing [7].
Single-crystal X-ray diffraction (SC-XRD) reveals that Mosapride Citric Amide adopts a monoclinic crystal system with space group P2₁/c and unit cell dimensions: a = 18.707(4) Å, b = 9.6187(1) Å, c = 18.2176(4) Å, β = 114.164(1)°, and volume = 2990.74(8) ų (Z = 4) [2]. Hirshfeld surface analysis via CrystalExplorer21 highlights dominant O⋯H/H⋯O interactions (60.2% of surface contacts), followed by C⋯H/H⋯C (18.3%) and N⋯H/H⋯N (8.1%) [2]. No polymorphs or solvates have been reported, though hydrate formation is thermodynamically plausible given the compound’s hygroscopic nature [9]. Anisotropic lattice strain broadening in powder diffraction patterns suggests mechanical stress sensitivity during processing [2].
Table 2: Crystallographic Parameters for Mosapride Citric Amide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c (No. 14) |
a (Å) | 18.707(4) |
b (Å) | 9.6187(1) |
c (Å) | 18.2176(4) |
β (°) | 114.164(1) |
Volume (ų) | 2990.74(8) |
Z | 4 |
Calculated Density (g/cm³) | 1.435±0.06 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0